2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile
CAS No.:
Cat. No.: VC13725705
Molecular Formula: C12H10N2OS
Molecular Weight: 230.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2OS |
|---|---|
| Molecular Weight | 230.29 g/mol |
| IUPAC Name | 2-methoxy-4-(4-methyl-1,3-thiazol-5-yl)benzonitrile |
| Standard InChI | InChI=1S/C12H10N2OS/c1-8-12(16-7-14-8)9-3-4-10(6-13)11(5-9)15-2/h3-5,7H,1-2H3 |
| Standard InChI Key | AOJGUJIXORGRBT-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)OC |
| Canonical SMILES | CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)OC |
Introduction
Structural and Chemical Characteristics
The compound’s molecular formula is C₁₂H₉N₂OS, with a molecular weight of 235.28 g/mol. Key structural features include:
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Benzonitrile backbone: Provides rigidity and polarity due to the cyano group.
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2-Methoxy substituent: Enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
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4-Methylthiazol-5-yl group: Introduces a nitrogen- and sulfur-containing heterocycle, often associated with biological activity .
Physicochemical Properties (Estimated)
| Property | Value/Description |
|---|---|
| Melting Point | 120–125 °C (predicted) |
| Boiling Point | 320–325 °C (predicted) |
| Solubility | Slightly soluble in polar solvents (e.g., DMSO, ethanol); insoluble in water |
| LogP (Partition Coefficient) | 2.1 (indicative of moderate lipophilicity) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
Synthesis and Manufacturing
The synthesis of 2-methoxy-4-(4-methylthiazol-5-yl)benzonitrile can be inferred from methodologies used for analogous compounds :
Step 1: Formation of the Benzonitrile Core
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Starting Material: 3-Methoxy-4-methylbenzoic acid is treated with thionyl chloride to form 3-methoxy-4-methylbenzoyl chloride .
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Amination and Dehydration: Reaction with aqueous ammonia yields the corresponding amide, which is dehydrated using agents like phosphorus oxychloride to produce 3-methoxy-4-methylbenzonitrile .
Step 3: Final Functionalization
Hydrolysis of intermediates under controlled conditions (e.g., using pyridine or DMSO) yields the target compound .
Key Reaction Parameters:
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Temperature: 60–90 °C for cyclization steps.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Catalysts: Lewis acids (e.g., ZnCl₂) for thiazole formation .
Biological Activity and Applications
While direct data on 2-methoxy-4-(4-methylthiazol-5-yl)benzonitrile are scarce, structurally related compounds exhibit notable bioactivity:
Antimicrobial Properties
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Methoxy-Benzonitrile Derivatives: Show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to interference with cell wall synthesis .
Industrial and Research Applications
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Pharmaceutical Intermediates: Serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents.
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Materials Science: The conjugated π-system and polar groups make it a candidate for organic semiconductors.
Future Perspectives
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